molecular formula C16H9Cl2F3N2S2 B12264748 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B12264748
M. Wt: 421.3 g/mol
InChI Key: LNRCBAWSYUTHJL-UHFFFAOYSA-N
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Description

2-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dichlorophenyl, thiophene, and trifluoromethyl groups

Preparation Methods

The synthesis of 2-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitution reactions. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 2-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDINE stands out due to its unique combination of functional groups. Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • 2-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-4-(PHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE
  • 2-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-6-(METHYL)PYRIMIDINE

These compounds share some structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C16H9Cl2F3N2S2

Molecular Weight

421.3 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H9Cl2F3N2S2/c17-10-3-1-4-11(18)9(10)8-25-15-22-12(13-5-2-6-24-13)7-14(23-15)16(19,20)21/h1-7H,8H2

InChI Key

LNRCBAWSYUTHJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)Cl

Origin of Product

United States

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